molecular formula C8H8N2O B7767193 2-(2-Phenylhydrazono)acetaldehyde

2-(2-Phenylhydrazono)acetaldehyde

Cat. No.: B7767193
M. Wt: 148.16 g/mol
InChI Key: YJOTYSZYWLJWBH-RMKNXTFCSA-N
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Description

2-(2-Phenylhydrazono)acetaldehyde is an organic compound with the molecular formula C8H8N2O It is known for its distinctive structure, which includes a phenylhydrazone group attached to an acetaldehyde moiety

Scientific Research Applications

2-(2-Phenylhydrazono)acetaldehyde has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Phenylhydrazono)acetaldehyde can be synthesized through the reaction of phenylhydrazine with glyoxal. The reaction typically involves mixing phenylhydrazine with glyoxal in an aqueous medium, followed by heating the mixture to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation. The scalability of the reaction would depend on optimizing reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylhydrazono)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylhydrazone oxides, while reduction can produce phenylhydrazine derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Phenylhydrazono)acetaldehyde involves its interaction with molecular targets such as enzymes and receptors. For instance, its antiplatelet activity is attributed to its ability to inhibit platelet aggregation by interfering with specific signaling pathways . The compound’s structure allows it to bind to active sites on target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Phenylhydrazono)ethanal
  • Ethanedial 1-(N-phenylhydrazone)
  • 2-(2-Phenylhydrazono)methyl phenol

Uniqueness

2-(2-Phenylhydrazono)acetaldehyde is unique due to its specific hydrazone linkage and the presence of both phenyl and aldehyde functional groups. This combination imparts distinct reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

(2E)-2-(phenylhydrazinylidene)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-7-6-9-10-8-4-2-1-3-5-8/h1-7,10H/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOTYSZYWLJWBH-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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